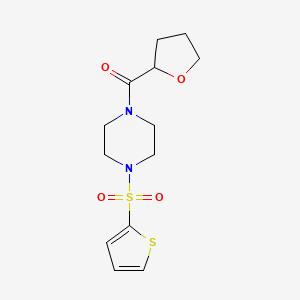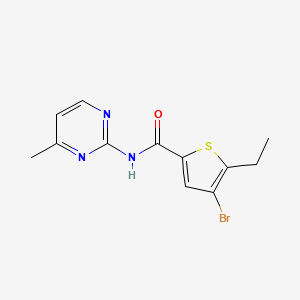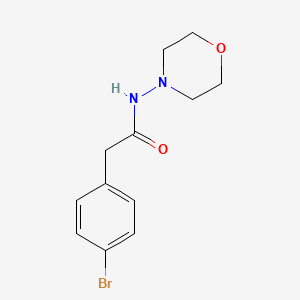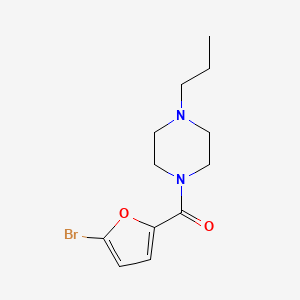![molecular formula C21H24N2O4S B4179731 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide
説明
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in different systems, including the nervous system, immune system, and cardiovascular system.
作用機序
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens the channel and allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. This compound binds to the P2X7 receptor and prevents ATP from binding, thereby inhibiting the downstream signaling pathways. The inhibition of P2X7 receptor signaling by this compound has been shown to reduce inflammation, apoptosis, and oxidative stress in various systems.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the system being studied. In the nervous system, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function. In the immune system, this compound has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells. In the cardiovascular system, this compound has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function.
実験室実験の利点と制限
The advantages of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its high selectivity for the P2X7 receptor, its ability to inhibit downstream signaling pathways, and its well-established synthesis method. The limitations of using this compound in lab experiments include its low solubility in water, its potential off-target effects, and its limited availability.
将来の方向性
For the research on N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide include the investigation of its potential therapeutic applications in various diseases, the exploration of its interactions with other signaling pathways, the development of more potent and selective P2X7 receptor antagonists, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, this compound is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to investigate the role of P2X7 receptor in different systems. This compound has shown promising results in reducing inflammation, apoptosis, and oxidative stress in various diseases, and its potential therapeutic applications warrant further investigation.
科学的研究の応用
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different systems. In the nervous system, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases (Monif et al., 2010; Di Virgilio et al., 2017). In the immune system, this compound has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells, thereby suppressing the development of autoimmune diseases and allograft rejection (Gu et al., 2010; Chen et al., 2012). In the cardiovascular system, this compound has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function (Stokes et al., 2010; Zhang et al., 2017).
特性
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMZTWCZRHRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)



![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)

![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)

![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
